molecular formula C13H13FN4O3 B2427112 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea CAS No. 1448077-05-1

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2427112
CAS No.: 1448077-05-1
M. Wt: 292.27
InChI Key: GJWVDOXXXHCJHR-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with two methoxy groups and a fluorophenyl group attached to a urea moiety.

Scientific Research Applications

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea typically involves the reaction of 2,4-dimethoxypyrimidine with 2-fluoroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethoxypyrimidin-5-yl)-3-phenylurea: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

    1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-bromophenyl)urea:

Uniqueness

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can enhance its stability, reactivity, and biological activity compared to its analogs. The fluorine atom can also influence the compound’s lipophilicity and ability to cross biological membranes, making it a valuable candidate for various applications.

Properties

IUPAC Name

1-(2,4-dimethoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3/c1-20-11-10(7-15-13(18-11)21-2)17-12(19)16-9-6-4-3-5-8(9)14/h3-7H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWVDOXXXHCJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)NC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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